molecular formula C7H15NO B588619 (1S,2R)-2-Methoxycyclohexan-1-amine CAS No. 141553-12-0

(1S,2R)-2-Methoxycyclohexan-1-amine

Cat. No.: B588619
CAS No.: 141553-12-0
M. Wt: 129.203
InChI Key: NBWFBXBZOBXMHO-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine with a methoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-Methoxycyclohexanone, using a chiral reducing agent. Another method includes the use of enzymatic processes to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective catalysts. The process may also include purification steps such as recrystallization or chromatography to ensure high purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Phenylcyclohexanol
  • (1S,2R)-2-Bromocyclopentanol
  • (1S,2R)-2-Dihydroxycyclohexane

Uniqueness

(1S,2R)-2-Methoxycyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions .

Properties

CAS No.

141553-12-0

Molecular Formula

C7H15NO

Molecular Weight

129.203

IUPAC Name

(1S,2R)-2-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1

InChI Key

NBWFBXBZOBXMHO-NKWVEPMBSA-N

SMILES

COC1CCCCC1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Shake a mixture of o-anisidine (5.0 g, 41 mmol) and rhodium on carbon (5% Rh; 5.0 g) in AcOH (65 mL) under H2 (60 psig) at 60° C. for 6 h. Filter the reaction mixture and rotary, evaporate the filtrate (75° C.). Dissolve this material in CHCl3 (100 mL) and basifiy with satd aq NaHCO3 (50 mL). Dry the organic layer (Na2SO4) and rotary evaporate (40° C.) to yield 1.20 g of 2-methoxy-cyclohexylamine as a yellow oil.
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Synthesis routes and methods II

Procedure details

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